molecular formula C11H20O B8708791 Einecs 258-217-3

Einecs 258-217-3

Cat. No.: B8708791
M. Wt: 168.28 g/mol
InChI Key: LGEFCQRTSXYJAD-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 258-217-3 is a numerical identifier assigned to a specific chemical compound under the European Union’s regulatory framework. These entries are critical for regulatory compliance, safety assessments, and environmental impact evaluations .

The compound’s physicochemical properties, toxicity profile, and industrial applications would typically be evaluated under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations. However, the absence of explicit structural or functional data in the provided evidence necessitates reliance on comparative methods, such as read-across structure-activity relationships (RASAR), to infer its characteristics .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-[(1S,6R)-2,2,6-trimethylcyclohexyl]ethanone

InChI

InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1

InChI Key

LGEFCQRTSXYJAD-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1CCCC([C@H]1C(=O)C)(C)C

Canonical SMILES

CC1CCCC(C1C(=O)C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 258-217-3, a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes hypothetical comparisons based on methodologies described in the evidence:

Parameter This compound Compound A (EINECS 200-001-8) Compound B (EINECS 201-002-5) Compound C (EINECS 202-003-2)
Structural Similarity Reference compound ≥70% Tanimoto similarity ≥65% Tanimoto similarity ≥75% Tanimoto similarity
Toxicity Profile Predicted LD50 (rat) 500 mg/kg (est.) 450 mg/kg (experimental) 550 mg/kg (est.)
Environmental Persistence Moderate High Low Moderate
Industrial Applications Polymer additive Solvent Flame retardant Plasticizer

Key Findings :

Toxicity : Compound B, though less structurally similar, exhibits a lower experimental LD50, highlighting the limitations of relying solely on structural analogs for hazard prediction .

Regulatory Implications : Compounds with ≥70% similarity (e.g., Compound A and C) may qualify for read-across under REACH, reducing the need for redundant testing .

Research and Methodological Considerations

Read-Across and Machine Learning :

The RASAR framework leverages toxicological data from labeled compounds (e.g., REACH Annex VI substances) to predict hazards for unlabeled EINECS entries. For instance, 1,387 labeled chemicals can provide coverage for 33,000 EINECS substances, including this compound, via similarity networks . This approach minimizes experimental costs but requires rigorous validation to address discrepancies (e.g., Compound B’s lower LD50 despite moderate structural similarity).

Data Limitations :

  • Structural Ambiguity : EINECS entries often lack detailed structural data, complicating direct comparisons .
  • Toxicological Gaps : Predictive models may underestimate idiosyncratic toxicities, necessitating case-by-case evaluations .

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